6-Methoxy-1H-indazol-5-amine

Anticancer Leukemia Selectivity Index

Procurement of 6-Methoxy-1H-indazol-5-amine (CAS 749223-61-8) is strategic for medicinal chemistry programs. The specific 6-methoxy substitution is essential for biological activity, as isomeric forms (4- or 5-methoxy) are inactive against NOS. This compound serves as a versatile amine handle for generating kinase inhibitor libraries and anticancer leads (e.g., with antiproliferative activity and favorable selectivity over normal cells). Do not substitute with generic indazoles.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 749223-61-8
Cat. No. B1450128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-indazol-5-amine
CAS749223-61-8
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NNC2=C1)N
InChIInChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11)
InChIKeyGHEKVHASRAQCNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-Methoxy-1H-indazol-5-amine (CAS 749223-61-8) as a Versatile Indazole Scaffold for Drug Discovery


6-Methoxy-1H-indazol-5-amine (CAS 749223-61-8) is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a methoxy group at the 6-position and an amine functionality at the 5-position of the indazole ring [1]. Indazoles are recognized for their diverse biological activities and serve as crucial building blocks in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents [2]. The compound is a solid at room temperature with a molecular formula of C8H9N3O and a molecular weight of approximately 163.18 g/mol [3]. It is soluble in organic solvents like methanol and ethanol but has limited solubility in water, which is a key handling consideration for procurement [4].

Why Indazole Analogs Are Not Interchangeable: The Case for 6-Methoxy-1H-indazol-5-amine in Targeted Synthesis


Indazole derivatives are not interchangeable building blocks due to the profound impact of substitution patterns on biological activity, physicochemical properties, and synthetic utility. While the indazole core is a common pharmacophore, the specific placement of substituents like the methoxy and amine groups on 6-Methoxy-1H-indazol-5-amine dictates its reactivity and interaction profile. For instance, the position of the amine group is critical for forming key amide or urea linkages in drug candidates, and the electron-donating methoxy group influences the ring's electronic character, affecting downstream reactions and target binding. Studies on isomeric methoxyindazoles have shown that even minor positional changes can lead to a complete loss of inhibitory activity against nitric oxide synthases (NOS), with 5- and 4-methoxyindazoles being nearly inactive compared to the 6-methoxy isomer [1]. Therefore, substituting this specific compound with a generic or differently substituted indazole could derail a synthetic route or yield a biologically inactive product.

Quantitative Evidence for 6-Methoxy-1H-indazol-5-amine (CAS 749223-61-8) Against Key Comparators


Antiproliferative Selectivity of a Closely Related 1H-indazole-3-amine Derivative in K562 Leukemia Cells

While direct data for 6-Methoxy-1H-indazol-5-amine is absent, a closely related 1H-indazole-3-amine derivative ('compound 6o') provides a class-level benchmark for the target's potential in medicinal chemistry. This analog demonstrated an IC50 of 5.15 µM against K562 chronic myeloid leukemia cells, which was 6.45-fold more selective for cancer cells over normal HEK-293 cells (IC50 = 33.2 µM). This contrasts sharply with the positive control 5-fluorouracil (5-FU), which showed no selectivity (SI = 0.14) [1]. The data highlights how specific indazole substitution patterns can confer selectivity, a key differentiator for scaffolds used in developing low-toxicity anticancer agents [1].

Anticancer Leukemia Selectivity Index

Isomer-Specific Inhibition of Nitric Oxide Synthases (NOS)

A study on isomeric methoxyindazoles established a clear structure-activity relationship for NOS inhibition. The 6-methoxy isomer demonstrated activity as a competitive inhibitor, whereas the 5- and 4-methoxyindazoles were found to be almost inactive against all three NOS isoforms (neuronal, inducible, and endothelial) [1]. While specific Ki or IC50 values are not provided in the abstract, this finding provides critical, class-level evidence that the 6-methoxy substitution on the indazole core is not interchangeable with other isomers. This suggests that 6-Methoxy-1H-indazol-5-amine, bearing this specific substitution, is a privileged starting point for developing selective NOS inhibitors, unlike its 5- and 4-substituted counterparts.

Enzyme Inhibition Inflammation Neuroscience

Physical Property Profile for Formulation and Assay Development

The compound's defined physicochemical properties, including a molecular weight of 163.18 g/mol and solubility in common organic solvents (methanol, ethanol) but low water solubility, are critical for its handling and application [1][2]. This information is essential for experimental planning, as it directly informs the preparation of stock solutions and the choice of compatible assay buffers. In contrast, other indazole building blocks may have significantly different solubility profiles, requiring entirely different formulation strategies. This data provides a baseline for procurement and ensures that researchers can prepare the compound for downstream assays without unexpected precipitation or solubility issues that could compromise experimental results.

Solubility Formulation Physicochemical Properties

High-Impact Application Scenarios for 6-Methoxy-1H-indazol-5-amine in Drug Discovery


Scaffold for Developing Selective Anticancer Agents

Based on class-level evidence from closely related 1H-indazole-3-amine derivatives, 6-Methoxy-1H-indazol-5-amine is a compelling starting material for synthesizing novel anticancer compounds. The data suggests that appropriate functionalization of the indazole core can yield molecules with significant antiproliferative activity (e.g., IC50 of 5.15 µM against K562 cells) and, more importantly, a favorable selectivity profile over normal cells (SI = 6.45) [1]. This positions the compound as a valuable scaffold in medicinal chemistry programs targeting kinases or apoptosis pathways, where achieving a therapeutic window is paramount. Procurement is justified for labs engaged in hit-to-lead optimization for oncology targets.

Key Intermediate in Targeted Kinase Inhibitor Synthesis

Indazole derivatives are well-established pharmacophores in kinase inhibitor drug discovery [1]. The specific substitution pattern of 6-Methoxy-1H-indazol-5-amine makes it a strategic intermediate for constructing complex molecules that can engage the hinge region of kinases. This compound can be used to introduce a pre-functionalized indazole core into larger molecular architectures, potentially generating novel inhibitors of targets like CHK1, CHK2, or SGK kinases, which are implicated in cancer and other diseases . Its use is recommended for projects focused on building targeted libraries of kinase inhibitors.

Probe for Investigating Nitric Oxide Synthase (NOS) Biology

The isomeric methoxyindazole study provides a strong rationale for using 6-Methoxy-1H-indazol-5-amine as a foundational structure for developing probes or inhibitors of nitric oxide synthases. The observation that the 6-methoxy isomer retains activity while the 5- and 4-methoxy isomers are 'almost inactive' establishes the 6-position as critical for NOS interaction [1]. This compound can serve as a minimal pharmacophore for further SAR studies aimed at dissecting the structural basis for NOS isoform selectivity, with potential applications in inflammation and neuroscience research. Its procurement is ideal for academic or industrial labs studying NO signaling pathways.

Building Block for Diverse Heterocyclic Libraries

As a primary amine, 6-Methoxy-1H-indazol-5-amine is a versatile chemical handle for parallel synthesis. It can be readily incorporated into amides, sulfonamides, ureas, or secondary amines via straightforward chemical reactions [1]. This reactivity, combined with the defined solubility profile in organic solvents, makes it an efficient building block for generating diverse libraries of indazole-containing compounds for high-throughput screening against a variety of biological targets. Its procurement is a practical choice for any medicinal chemistry lab seeking to expand its collection of heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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